molecular formula C20H24N6O3 B2796284 8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-46-8

8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2796284
CAS No.: 923129-46-8
M. Wt: 396.451
InChI Key: OWNVRTIUYXESRH-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor if it’s a known compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Research has explored the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, focusing on their potential as ligands for serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders. Notably, certain derivatives exhibit potent affinity towards 5-HT(1A) receptors, indicating their potential utility as anxiolytic and antidepressant agents. For example, studies have identified derivatives with significant anxiolytic-like and antidepressant-like activities in vivo, comparable to known drugs like Diazepam and Imipramine, suggesting their value in further antidepressant and anxiolytic drug development (Zagórska et al., 2009), (Zagórska et al., 2015).

Molecular Docking and SAR Studies

Further research has delved into structure-activity relationships (SAR) and molecular docking studies to understand better the interaction of these compounds with their targets. This approach aids in identifying structural features essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, and could be instrumental in designing compounds with optimized therapeutic profiles (Zagórska et al., 2016).

Intermolecular Interactions and Material Design

A quantitative analysis of intermolecular interactions within certain derivatives has provided insights into their crystal packing and energy contributions, which could inform the design of new materials with specific properties. This research underscores the potential applications of these compounds beyond pharmacology, highlighting their versatility in material science (Shukla et al., 2020).

Comparative Pharmacological Profiles

Comparative studies on the pharmacological profiles of specific imidazo[2,1-f]purine-2,4-dione derivatives have illuminated their diverse functional, pharmacological, and side effect profiles. This comparative approach facilitates a deeper understanding of how subtle structural differences influence biological activity and drug-likeness, guiding the development of safer and more effective therapeutic agents (Partyka et al., 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions based on the known properties and uses of the compound .

Properties

IUPAC Name

6-[3-(4-ethoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-4-29-15-8-6-14(7-9-15)21-10-5-11-25-13(2)12-26-16-17(22-19(25)26)24(3)20(28)23-18(16)27/h6-9,12,21H,4-5,10-11H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVRTIUYXESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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